molecular formula C5H6O3 B1595619 2(5H)-Furanone, 4-(hydroxymethyl)- CAS No. 80904-75-2

2(5H)-Furanone, 4-(hydroxymethyl)-

Cat. No. B1595619
CAS RN: 80904-75-2
M. Wt: 114.1 g/mol
InChI Key: CHSMEYAHRFTDFX-UHFFFAOYSA-N
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Description

“2(5H)-Furanone, 4-(hydroxymethyl)-” is a chemical compound . It is used as a prepolymer and antiviral precursor .


Synthesis Analysis

The compound can be synthesized through the enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives . The 4-[(acetoxy)methyl]furan-2(5H)-one and 4-(hydroxymethyl)furan-2(5H)-one were easily prepared from 4- using Chiralpak® AD and Chiralpak® AS columns .


Molecular Structure Analysis

The molecular weight of “2(5H)-Furanone, 4-(hydroxymethyl)-” is 114.1 . Its IUPAC name is 4-(hydroxymethyl)-2(5H)-furanone and its InChI code is 1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2 .


Physical And Chemical Properties Analysis

“2(5H)-Furanone, 4-(hydroxymethyl)-” is a liquid at room temperature .

Scientific Research Applications

Versatile Chemical Intermediate

2(5H)-Furanone, 4-(hydroxymethyl)-, known as a versatile chemical intermediate, has been utilized in the production of various products. This includes its use in synthesizing unsaturated (+) muscarine, microbial metabolites, (+) trans-burseran, (−) isostegane, (+) steganacin, (−) verrucarinolactone, and analogues of prostacyclin and chrysanthemic acid. Its efficient synthesis from 5-hydroxymethylfurfural using sodium perborate in acetic acid as a solvent has been demonstrated, achieving high yields under optimal conditions (Mliki & Trabelsi, 2016).

Formation in Foods and Biological Functions

Various 4-hydroxy-3(2H)-furanones are found in cooked foodstuffs, contributing to flavors in strawberries, raspberries, pineapples, and tomatoes. These compounds are typically formed through Maillard reactions during heating. Additionally, furanones like 5-methyl-4-hydroxy-3(2H)-furanone serve biological roles such as acting as a male pheromone in cockroaches or deterring fungal growth in strawberries (Slaughter, 2007).

Quantitative Analysis in Plant Extracts

The compound has been quantified in plant extracts, such as in dichloromethane extracts of Helleborus lividus subsp. corsicus leaves, using 1H NMR methods. This has shown that the compound constitutes a significant percentage of these extracts, highlighting the plant as a natural source of (S)-5-hydroxymethyl-2(5H)-furanone (Maroselli, Paoli, & Bighelli, 2022).

Antioxidant and Anti-carcinogenic Properties

Some furanones occurring in foods have shown mutagenic properties but also act as effective anti-carcinogenic agents in diets, particularly against certain cancer-inducing compounds. Their antioxidant activity is comparable to ascorbic acid, indicating potential health benefits (Slaughter, 1999).

Biological Signaling and Synthetic Applications

Brominated furanones produced by red seaweed have been found to interfere with bacterial signaling, preventing colonization. This indicates their role as inter-organism signal molecules, which could have applications in biotechnology and synthetic chemistry (Slaughter, 1999).

Synthesis and Biofilm Inhibition

An improved method for synthesizing 4-(hydroxymethyl)-2(5H)-furanone has been developed, which shows potential as a weak inhibitor of Pseudomonas aeruginosa biofilm formation. This could have implications for medical and environmental applications (Wei-min, 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

3-(hydroxymethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMEYAHRFTDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230780
Record name 2(5H)-Furanone, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(5H)-Furanone, 4-(hydroxymethyl)-

CAS RN

80904-75-2
Record name 2(5H)-Furanone, 4-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080904752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-2,5-dihydrofuran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Hydroxymethyl)-2(5H)-furanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8RNT3YL82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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